

Technical Application Note: High-Sensitivity Quantification of Dibutyl 2-Aminosuccinate

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Compound of Interest

Compound Name: *Dibutyl 2-Aminosuccinate*

CAS No.: 802842-54-2

Cat. No.: B3155540

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Executive Summary

Dibutyl 2-Aminosuccinate (Dibutyl Aspartate) is a dialkyl ester of aspartic acid, frequently encountered as a reaction intermediate in peptide synthesis or as a process-related impurity in the production of aspartic acid derivatives. While less volatile than lower alkyl esters, its lipophilicity and lack of a strong UV chromophore make it challenging to quantify at trace levels using standard HPLC-UV techniques.^[1]

This guide presents two validated analytical workflows:

- GC-MS (EI/CI): The gold standard for process control, leveraging the molecule's volatility for robust separation.^[1]
- LC-MS/MS (ESI+): The preferred method for trace-level genotoxic impurity (GTI) screening in complex aqueous matrices or biological fluids.^[1]

Molecule Profile & Analytical Challenges

| Property | Description | Analytical Implication |
|-------------------|---|---|
| Chemical Name | Dibutyl 2-aminosuccinate | Target Analyte |
| Synonyms | Dibutyl Aspartate; Aspartic acid, dibutyl ester | Search terms for libraries |
| Molecular Formula | | MW: 245.32 g/mol |
| Structure | Diester with a free primary amine | Amine allows protonation () for LC-MS.[1] |
| Boiling Point | ~280°C (Predicted) | High enough for GC, but requires decent thermal ramp. |
| pKa | ~9.6 (Amine) | Basic; retains well on C18 at high pH, but esters are unstable at high pH. |
| Stability | Hydrolysis Prone | CRITICAL: Esters hydrolyze in aqueous acid/base.[1] Sample prep must use aprotic organic solvents (MeCN, DMSO) or neutral pH. |

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Primary Use Case: Raw material testing, process intermediate analysis (>1 ppm).[1]

Rationale

Unlike free amino acids, the dibutyl ester is sufficiently volatile for direct GC analysis without derivatization. Electron Impact (EI) ionization provides a distinct fragmentation pattern useful for structural confirmation.[1]

Instrument Configuration

- System: Agilent 7890/5977 or equivalent single quadrupole MS.

- Inlet: Split/Splitless, 250°C.
- Liner: Deactivated single taper with wool (to trap non-volatiles).[1]
- Column:DB-5ms UI (30 m × 0.25 mm × 0.25 μm) or equivalent (5%-phenyl-methylpolysiloxane).[1]
 - Why: Low bleed, excellent inertness for amines.[1]

GC-MS Protocol

| Parameter | Setting |
|---------------|--|
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Injection | 1.0 μL, Split 10:1 (High conc.) or Splitless (Trace) |
| Oven Program | 60°C (hold 1 min) 20°C/min 300°C (hold 5 min) |
| Transfer Line | 280°C |
| Ion Source | 230°C (EI Source) |
| Acquisition | SIM Mode (Selected Ion Monitoring) for Quantitation |

MS Detection Parameters (EI Mode)

In EI mode, the molecular ion (

245) is often weak. Quantitation should rely on stable fragments.[1]

- Target Ion (Quant):m/z 144 (Loss of group).
- Qualifier Ions:m/z 188 (Loss of butyl chain), m/z 57 (Butyl cation).

- Dwell Time: 50 ms per ion.

Method B: LC-MS/MS (Triple Quadrupole)

Primary Use Case: Trace analysis in drug substances, biological matrices (<100 ppb).[1]

Rationale

LC-MS/MS offers superior sensitivity and selectivity.[1] The free primary amine allows for efficient positive electrospray ionization (ESI+).[1] This method avoids the thermal stress of GC, reducing the risk of on-column degradation.

Instrument Configuration

- System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-XS).
- Column: Waters XSelect CSH C18 (100 mm × 2.1 mm, 1.7 μm).
 - Why: Charged Surface Hybrid (CSH) technology provides excellent peak shape for basic amines at low pH.[1]

LC-MS/MS Protocol[1][2]

- Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.[1]
- Column Temp: 40°C.

Gradient Table:

| Time (min) | %B | Curve |
|------------|----|----------------|
| 0.0 | 5 | Initial |
| 1.0 | 5 | Hold |
| 6.0 | 95 | Linear Ramp |
| 8.0 | 95 | Wash |
| 8.1 | 5 | Re-equilibrate |

| 10.0 | 5 | End [[1](#)]

MRM Transitions (ESI+)

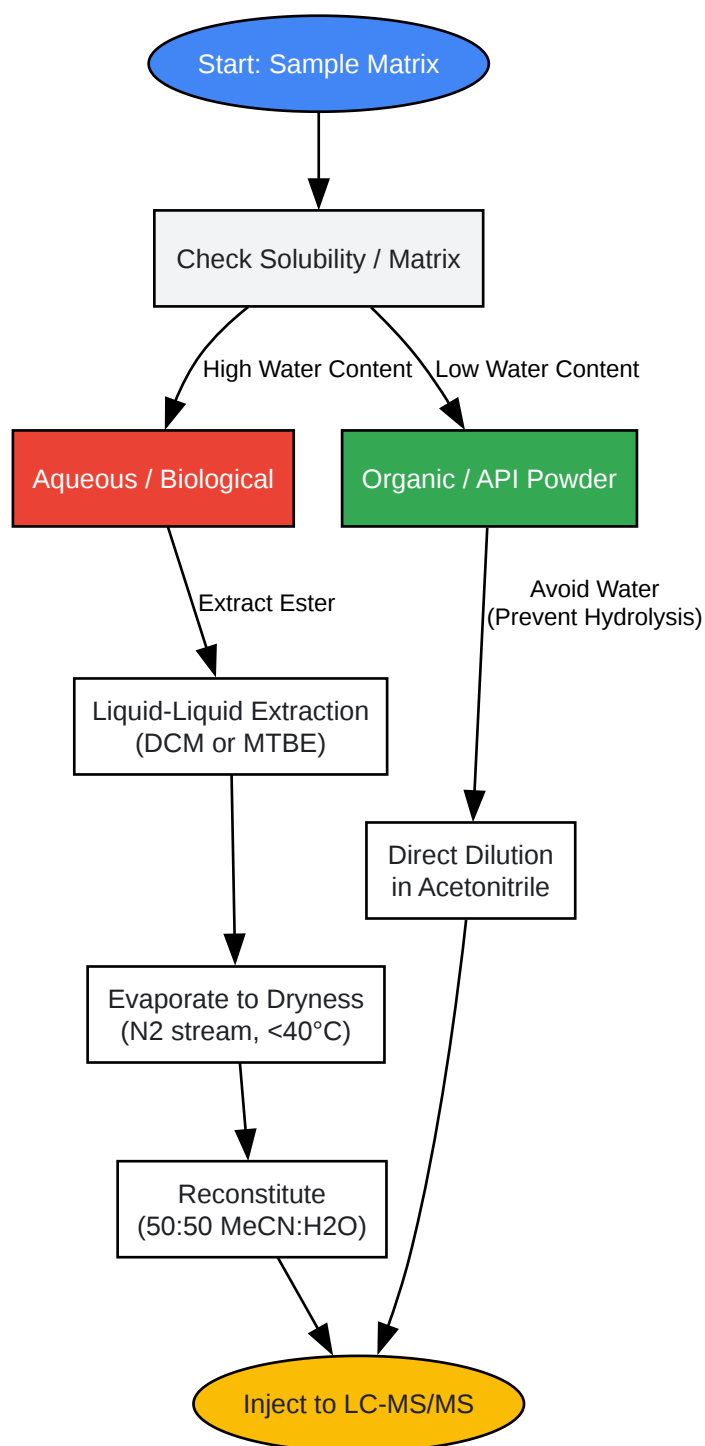
The precursor ion is the protonated molecule

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role | Mechanism |
|-------------|-----------------|---------------|---------|------------|-----------------------------------|
| Dibutyl Asp | 246.3 | 144.1 | 22 | Quantifier | Loss of butyl formate/ester group |
| Dibutyl Asp | 246.3 | 190.2 | 15 | Qualifier | Loss of isobutylene () |
| Dibutyl Asp | 246.3 | 88.1 | 30 | Qualifier | Immonium ion fragment |

Experimental Workflow & Decision Logic

Sample Preparation Workflow

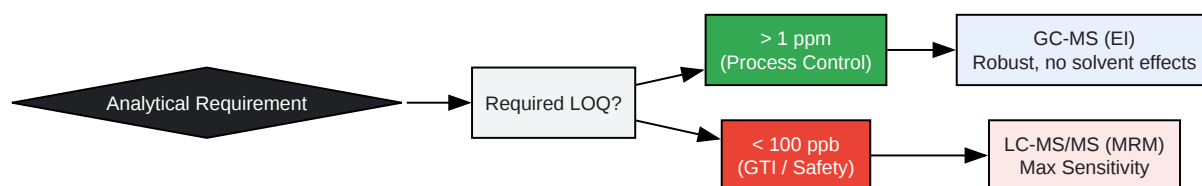
The following diagram illustrates the critical decision-making process for sample preparation, emphasizing stability control.



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Figure 1: Sample preparation workflow prioritizing ester stability.[1] Aqueous samples require extraction to prevent hydrolysis during storage.

Method Selection Strategy



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Figure 2: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements.

Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation, the following criteria must be met during method transfer, aligned with ICH Q2(R1) guidelines.

System Suitability Criteria (SST)

- Precision: %RSD of 6 replicate injections of Standard < 5.0% (LC-MS/MS) or < 10% (GC-MS).
- Retention Time: ± 0.1 min shift max.
- Signal-to-Noise: > 10 for LOQ standard.[1]
- Blank Check: No interference > 20% of LOQ response at the retention time.

Stability Precautions

- Stock Solutions: Prepare in pure Acetonitrile or Methanol.[1] Stable for 1 month at -20°C .
- Working Standards: Prepare fresh. Do not store in acidic aqueous mobile phase for > 24 hours.
- Autosampler: Keep at 4°C .

References

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Sources

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